10-(2,4-Dichlorophenyl)-10H-phenoxazine
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Overview
Description
10-(2,4-Dichlorophenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family This compound is characterized by the presence of a phenoxazine core substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-Dichlorophenyl)-10H-phenoxazine typically involves the reaction of 2,4-dichlorophenylamine with phenoxazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,4-dichlorophenylboronic acid with phenoxazine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency . The use of continuous flow microreactors has been shown to enhance reaction efficiency and achieve higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
10-(2,4-Dichlorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenoxazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phenoxazine derivatives.
Substitution: Formation of substituted phenoxazine derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 10-(2,4-Dichlorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenyl-cyanoxime: Known for its inhibitory activity in biological systems.
2,4-Dichlorophenyl-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate for the synthesis of herbicides.
Uniqueness
10-(2,4-Dichlorophenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct electronic and optical properties. This makes it valuable for applications in materials science and as a potential therapeutic agent. Its ability to undergo various chemical reactions also enhances its versatility as a building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C18H11Cl2NO |
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Molecular Weight |
328.2 g/mol |
IUPAC Name |
10-(2,4-dichlorophenyl)phenoxazine |
InChI |
InChI=1S/C18H11Cl2NO/c19-12-9-10-14(13(20)11-12)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-11H |
InChI Key |
SGWJQUQZSWEMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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